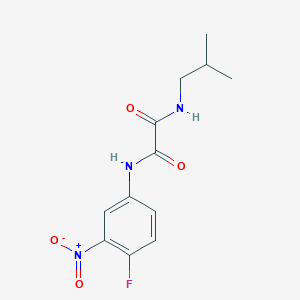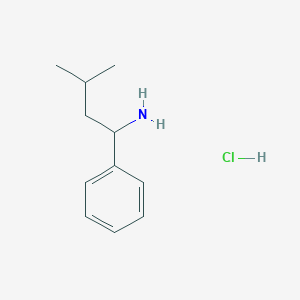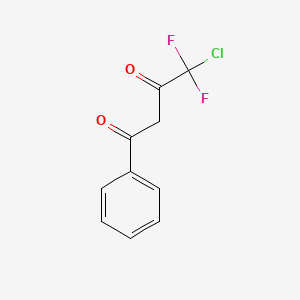
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-4,4-difluoro-1-phenylbutane-1,3-dione is a chemical compound with the CAS Number: 2062-21-7 . It has a molecular weight of 232.61 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The physical form of this compound is solid . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found.科学的研究の応用
Oxidation and Reduction Reactions
This compound has been investigated for its role as a reactive intermediate in oxidation and reduction reactions. For instance, it serves as a precursor in the oxidation of trisubstituted pyrazolines to pyrazoles, demonstrating its versatility as an oxidizing agent under mild conditions with moderate to good yields Zolfigol et al., 2006. Additionally, it participates in the synthesis of ketones and alkenes exhibiting a terminal bromochlorofluoromethyl group through sequential chlorination/fluorination reactions Balaraman et al., 2016.
Catalysis and Ligand Synthesis
Research has highlighted its application in catalysis and as a ligand in metal-mediated reactions. It has been utilized in the synthesis of pentafluorinated β-hydroxy ketones, showcasing its role in promoting reactions under mild conditions and tolerating a wide range of functional groups Zhang & Wolf, 2012. Furthermore, its involvement in the preparation of 1,4-diketones from α-halo ketones using Zn-I2 as a condensation agent highlights its utility in facilitating complex molecular syntheses Ceylan et al., 2004.
Structural and Thermal Properties
Investigations into its structural and thermal properties have been conducted to understand its behavior in various conditions. Studies on the volatility of metal chelates derived from this compound and similar β-diketones provide insights into their gas chromatographic behavior and thermoanalytical properties Dilli & Robards, 1985. This research is crucial for applications in analytical chemistry, where precise separation and identification of compounds are required.
Synthetic Applications
Synthetic applications of this compound extend to the generation of novel molecules with potential biological activity. For example, its derivative has been evaluated for antitumor activity, highlighting the compound's role in the development of new therapeutic agents Al-Suwaidan et al., 2015. Additionally, its use in the one-pot synthesis of functionalized butyrolactones via triphenylphosphonium salt mediated reactions underscores its utility in organic synthesis, providing a versatile tool for chemists Yavari & Baharfar, 1997.
Safety and Hazards
特性
IUPAC Name |
4-chloro-4,4-difluoro-1-phenylbutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2O2/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOPJJRQTLGMIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


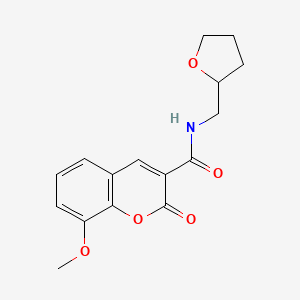
![1-(4-Methoxyphenyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2823750.png)
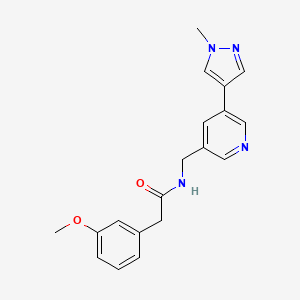

![2-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2823754.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2823755.png)


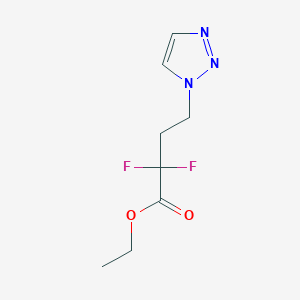
![Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2823765.png)
